4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone derivative by reacting 3-bromobenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then subjected to a condensation reaction with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
Fluorine compounds: Known for their high reactivity and stability.
Uniqueness
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate stands out due to its combination of bromophenyl, hydrazinylidene, and chlorobenzoate groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a compound of significant interest.
Properties
Molecular Formula |
C21H14BrClN2O3 |
---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-16-5-3-4-15(12-16)20(26)25-24-13-14-8-10-17(11-9-14)28-21(27)18-6-1-2-7-19(18)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
FPPKRAVYBGTXPO-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.